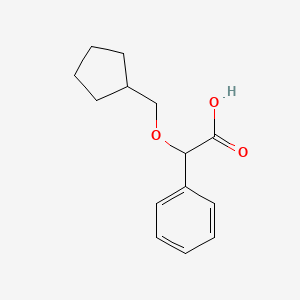

2-(Cyclopentylmethoxy)-2-phenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopentylmethoxy)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c15-14(16)13(12-8-2-1-3-9-12)17-10-11-6-4-5-7-11/h1-3,8-9,11,13H,4-7,10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFYDEYXYPGBIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Chiral Recognition of 2 Cyclopentylmethoxy 2 Phenylacetic Acid

Stereoisomerism and the Chiral Center at C2

The molecular structure of 2-(Cyclopentylmethoxy)-2-phenylacetic acid contains a single chiral center at the alpha-carbon (C2), the carbon atom adjacent to the carboxyl group. This carbon is bonded to four different substituents: a hydrogen atom, a phenyl group, a carboxyl group, and a cyclopentylmethoxy group. The presence of this asymmetrically substituted carbon atom is the source of the molecule's chirality, meaning it exists in two enantiomeric forms: (R)-2-(Cyclopentylmethoxy)-2-phenylacetic acid and (S)-2-(Cyclopentylmethoxy)-2-phenylacetic acid. google.comgoogle.com

These enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they differ in their interaction with plane-polarized light, rotating it in opposite directions, and more significantly, they can exhibit distinct biological activities and metabolic pathways due to their differential interactions with chiral biological molecules like enzymes and receptors.

Enantioselective Synthetic Pathways for Alpha-Substituted Phenylacetic Acids

The synthesis of enantiomerically pure alpha-substituted phenylacetic acids is a significant goal in medicinal and synthetic chemistry. Direct enantioselective alkylation of arylacetic acids represents a modern approach that circumvents the need for traditional chiral auxiliaries that require attachment and subsequent removal. nih.gov

One effective method involves the use of chiral lithium amides as traceless auxiliaries. In this process, the arylacetic acid is deprotonated to form a dianion, which is then complexed with a chiral lithium amide. This chiral complex directs the approach of an alkylating agent to one face of the enolate, resulting in the preferential formation of one enantiomer. nih.gov This protocol is operationally simple, and the chiral amine can be recovered and reused. nih.gov Such methods have been successfully applied to produce various alpha-substituted arylacetic acids, including nonsteroidal anti-inflammatory drugs (NSAIDs) like Naproxen and Flurbiprofen, with high enantioselectivity. nih.gov

Chiral Resolution Methodologies

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org Since enantiomers have the same physical properties, this separation cannot be achieved by standard techniques like distillation or simple crystallization. Resolution methodologies rely on converting the enantiomers into diastereomers, which have different physical properties and can be separated.

A common strategy for acidic compounds like this compound is the formation of diastereomeric salts by reacting the racemic acid with an enantiomerically pure chiral base, such as 1-phenylethylamine. wikipedia.org The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized and separated. After separation, the pure enantiomer of the acid can be recovered by removing the chiral base. The theoretical maximum yield for the desired enantiomer from a racemic mixture using this method is 50%. google.comgoogle.com

Chromatographic Separation Techniques for Enantiomers

Chromatographic techniques are powerful tools for the analytical and preparative separation of enantiomers. nih.gov High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most widely used methods. wikipedia.org

CSPs are designed with a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). When a racemic mixture passes through the column, the enantiomers interact differently with the chiral selector, leading to different retention times and, consequently, their separation. For acidic compounds, CSPs based on immobilized enzymes like Penicillin G Acylase (PGA) have proven effective. The chiral recognition mechanism of PGA allows for the complete resolution of various chiral acidic compounds. nih.gov Another technique, high-speed counter-current chromatography (HSCCC), has also been successfully applied for the resolution of racemates by employing chiral selectors in both the stationary and mobile phases. researchgate.net

| Technique | Principle | Common Chiral Selectors/Phases | Application Example |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Polysaccharide derivatives (cellulose, amylose), proteins (e.g., Penicillin G Acylase), macrocyclic glycopeptides (e.g., Vancomycin). nih.govmdpi.com | Separation of 2-aryloxyacetic acids. nih.gov |

| Gas Chromatography (GC) | Separation of volatile derivatives on a chiral stationary phase. | Cyclodextrin derivatives. | Analysis of volatile chiral compounds. nih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography with chiral selectors in the solvent system. | Tartrate derivatives, cyclodextrins. researchgate.net | Preparative separation of phenylsuccinic acid enantiomers. researchgate.net |

Enzymatic Resolution Strategies for Racemic Mixtures

Enzymatic resolution is a highly selective method that utilizes the stereospecificity of enzymes to separate enantiomers from a racemic mixture. pubtexto.com This technique, known as kinetic resolution, relies on the enzyme catalyzing a reaction on one enantiomer at a much faster rate than the other. nih.gov

Lipases are a class of enzymes frequently used for this purpose due to their reliability and high enantioselectivity. researchgate.net For a racemic mixture of a carboxylic acid, a lipase (B570770) such as Candida antarctica lipase B (CAL-B) can be used to selectively catalyze the esterification of one enantiomer with an alcohol. google.com The result is a mixture of an ester (from one enantiomer) and the unreacted acid (the other enantiomer), which can then be easily separated by conventional methods like extraction or chromatography. The choice of enzyme and reaction conditions is crucial for achieving high enantiomeric excess and yield. pubtexto.comresearchgate.net

| Enzyme | Source | Typical Reaction Catalyzed |

|---|---|---|

| Lipase B | Candida antarctica (CAL-B) | Esterification, Transesterification, Hydrolysis. researchgate.netgoogle.com |

| Lipase | Pseudomonas cepacia | Esterification, Hydrolysis. google.com |

| Lipase | Candida rugosa (CRL) | Hydrolysis of esters. nih.govmdpi.com |

| Penicillin G Acylase (PGA) | Escherichia coli | Hydrolysis of amides. nih.gov |

Determination of Absolute Configuration

Determining the absolute configuration—the precise three-dimensional arrangement of atoms—of a chiral molecule is essential for understanding its structure-activity relationship. While X-ray crystallography provides unambiguous determination, it requires a suitable single crystal, which can be difficult to obtain.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral auxiliaries, offers a powerful alternative for assigning absolute configuration in solution. tcichemicals.com By converting the enantiomers into diastereomers using a chiral derivatizing agent, it becomes possible to distinguish them by NMR and deduce the configuration of the original molecule. mdpi.com

Application of Chiral Derivatizing Agents in Spectroscopic Analysis (e.g., NMR)

Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react with a racemic mixture to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, their NMR spectra will also differ. This spectral non-equivalence allows for the determination of enantiomeric purity and the assignment of absolute configuration. researchgate.net

A widely used CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org When a racemic alcohol or amine is reacted with a single enantiomer of Mosher's acid chloride, two diastereomeric esters or amides are formed. The protons in these diastereomers experience different magnetic environments due to the anisotropic effect of the phenyl ring in the Mosher's acid moiety. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of specific protons in the two diastereomers, a spatial model can be constructed to determine the absolute configuration of the original molecule. tcichemicals.com This method is highly sensitive and can be applied to very small amounts of material. researchgate.net

| Agent | Abbreviation | Functional Group Derivatized | Key Feature |

|---|---|---|---|

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA / Mosher's acid | Alcohols, Amines. wikipedia.org | 1H and 19F NMR signals provide clear differentiation. researchgate.net |

| 2-Methoxy-2-(1-naphthyl)propionic acid | MαNP | Alcohols. tcichemicals.com | Naphthalene ring provides a strong anisotropic effect for better signal separation. tcichemicals.com |

| (S)-O-Methylmandelic acid | - | Primary amines. researchgate.net | Forms stable amides without racemization. researchgate.net |

| Chlorofluoroacetic acid | CFA | Sterically hindered alcohols. researchgate.net | Resulting esters are more volatile and well-resolved by GC and HPLC. researchgate.net |

Chemical Reactivity and Derivatization Studies of 2 Cyclopentylmethoxy 2 Phenylacetic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site in 2-(Cyclopentylmethoxy)-2-phenylacetic acid, readily undergoing reactions typical of this functional group, such as esterification and amidation.

This compound can be converted to its corresponding esters through various established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common approach. The reaction is reversible, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed.

Alternatively, for alcohols that are sensitive to strong acids or for achieving milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Another effective method involves the conversion of the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the alcohol.

Table 1: Examples of Esterification Reactions of this compound This table presents illustrative examples of esterification reactions based on general reactivity patterns of similar carboxylic acids.

| Product | Alcohol | Reagents and Conditions | Illustrative Yield (%) |

|---|---|---|---|

| Methyl 2-(cyclopentylmethoxy)-2-phenylacetate | Methanol | H₂SO₄ (cat.), reflux | 85-95 |

| Ethyl 2-(cyclopentylmethoxy)-2-phenylacetate | Ethanol | SOCl₂, then pyridine, 0 °C to rt | 90-98 |

| Benzyl (B1604629) 2-(cyclopentylmethoxy)-2-phenylacetate | Benzyl alcohol | DCC, DMAP, CH₂Cl₂, rt | 80-90 |

The synthesis of amides from this compound can be achieved by reacting it with primary or secondary amines. Similar to esterification, this transformation can be facilitated by converting the carboxylic acid to an acid chloride followed by the addition of the amine. This is a highly efficient method for forming the amide bond.

Alternatively, peptide coupling reagents such as DCC, EDC, or newer reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) can be used to directly couple the carboxylic acid with an amine under mild conditions. These methods are particularly useful for synthesizing a wide range of amides with varying functionalities.

Table 2: Examples of Amidation Reactions of this compound This table presents illustrative examples of amidation reactions based on general reactivity patterns of similar carboxylic acids.

| Product | Amine | Reagents and Conditions | Illustrative Yield (%) |

|---|---|---|---|

| N-Benzyl-2-(cyclopentylmethoxy)-2-phenylacetamide | Benzylamine | (COCl)₂, then Et₃N, CH₂Cl₂ | 92-99 |

| 2-(Cyclopentylmethoxy)-N,N-diethyl-2-phenylacetamide | Diethylamine | HATU, DIPEA, DMF, rt | 85-95 |

| 2-(Cyclopentylmethoxy)-2-phenyl-N-propylacetamide | Propylamine | EDC, HOBt, DMF, rt | 88-96 |

Reactions at the Alpha-Carbon and Adjacent Functional Groups

The alpha-carbon of this compound is a tertiary carbon and lacks a hydrogen atom. Consequently, it is not susceptible to reactions that require the formation of an enol or enolate at this position, such as alpha-halogenation or aldol-type condensation reactions. The absence of an alpha-hydrogen makes this position relatively inert to many common organic transformations.

Reactivity of the Ether Linkage and Cyclopentyl Ring System

The cyclopentylmethyl ether group in this compound is generally stable under a variety of reaction conditions. Ether linkages are known for their relative inertness, especially towards many oxidizing and reducing agents, as well as under moderately acidic and basic conditions. Cleavage of this ether would require harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or strong Lewis acids like boron tribromide (BBr₃).

The cyclopentyl ring is a saturated carbocycle and is therefore quite unreactive. It is resistant to oxidation and reduction under standard conditions. Reactions involving the cyclopentyl ring would typically require radical conditions or very strong oxidizing agents, which would likely also affect other parts of the molecule. For most synthetic transformations focused on the carboxylic acid moiety, the cyclopentyl ring can be considered a stable, spectator group.

Oxidative and Reductive Transformations of the Core Structure

The core structure of this compound exhibits different reactivities towards oxidation and reduction depending on the specific functional group being targeted.

Oxidative Transformations:

The phenyl group can undergo electrophilic aromatic substitution reactions rather than oxidation under mild conditions. Stronger oxidizing agents could potentially lead to the degradation of the aromatic ring, but such reactions are generally not selective. The cyclopentylmethoxy group is also relatively stable to oxidation.

Reductive Transformations:

The carboxylic acid group can be reduced to a primary alcohol, 2-(cyclopentylmethoxy)-2-phenylethanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Milder reducing agents such as sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids. The phenyl group can be hydrogenated to a cyclohexyl ring under high pressure of hydrogen gas in the presence of a suitable catalyst, such as rhodium on carbon, though this would require forcing conditions.

Table 3: Summary of Potential Oxidative and Reductive Transformations This table summarizes the expected reactivity of the core structure based on the general behavior of its functional groups.

| Transformation | Reagents and Conditions | Expected Major Product |

|---|---|---|

| Reduction of Carboxylic Acid | 1. LiAlH₄, THF 2. H₃O⁺ | 2-(Cyclopentylmethoxy)-2-phenylethanol |

| Reduction of Phenyl Ring | H₂ (high pressure), Rh/C, heat | 2-(Cyclopentylmethoxy)-2-cyclohexylacetic acid |

Computational and Theoretical Investigations of 2 Cyclopentylmethoxy 2 Phenylacetic Acid

Molecular Modeling and Conformational Analysis in Gas and Solution Phases

Molecular modeling of 2-(Cyclopentylmethoxy)-2-phenylacetic acid allows for a three-dimensional visualization and analysis of its structure. A key aspect of this is conformational analysis, which seeks to identify the most stable arrangements of the atoms in the molecule, both in the isolated gas phase and in a solution environment.

The conformational landscape of this molecule is primarily dictated by the rotational freedom around several single bonds: the C-C bond connecting the phenyl and carboxylic acid groups, the C-O bond of the methoxy (B1213986) bridge, and the bonds within the cyclopentyl ring. The cyclopentyl group itself is not planar and typically adopts puckered conformations, such as the "envelope" or "half-chair" forms, to alleviate torsional strain. dalalinstitute.comlibretexts.org In the context of the entire molecule, the orientation of the cyclopentylmethoxy group relative to the phenylacetic acid core is of significant interest.

In the gas phase , intramolecular forces are dominant. Computational methods can predict the relative energies of different conformers, identifying the global minimum energy structure. These calculations often reveal the presence of intramolecular hydrogen bonds, for instance, between the carboxylic acid proton and the ether oxygen, which can significantly stabilize certain conformations.

In the solution phase , the presence of a solvent introduces intermolecular interactions that can alter the conformational preferences. The polarity of the solvent is a critical factor. Polar solvents will interact strongly with the carboxylic acid group, potentially disrupting intramolecular hydrogen bonds that might be stable in the gas phase. Computational models can simulate these solvent effects, providing a more realistic picture of the molecule's behavior in a liquid environment.

Table 1: Key Torsional Angles in this compound for Conformational Analysis

| Dihedral Angle | Description | Expected Influence on Conformation |

| Phenyl-Cα-C=O | Rotation of the carboxylic acid group relative to the phenyl ring | Influences the overall shape and potential for intermolecular interactions. |

| Cα-O-CH₂-Cyclopentyl | Orientation of the cyclopentylmethoxy group | Determines the spatial positioning of the bulky cyclopentyl group. |

| Bonds within the cyclopentyl ring | Puckering of the cyclopentyl group | Affects the steric profile of the molecule. |

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF), provide a detailed understanding of the electronic structure of this compound. nih.govorientjchem.org These calculations can determine various electronic properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The electronic properties are fundamental to understanding the molecule's reactivity and its interactions with other molecules. For instance, the HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its susceptibility to electronic excitation.

Furthermore, quantum chemical calculations are instrumental in predicting spectroscopic properties. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the molecule. orientjchem.org Similarly, by computing the energies of electronic transitions, the UV-Vis spectrum can be predicted. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, providing a powerful tool for the interpretation of experimental NMR data. nih.gov Comparing these predicted spectra with experimental ones can help to confirm the molecular structure and provide insights into its conformational state.

Table 2: Predicted Spectroscopic Data from Quantum Chemical Calculations

| Spectroscopic Technique | Predicted Parameters | Insights Gained |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities of functional groups (e.g., C=O, O-H, C-O) | Identification of functional groups and conformational information. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C chemical shifts | Structural elucidation and assignment of experimental spectra. |

| UV-Visible Spectroscopy | Electronic transition energies and oscillator strengths | Information on the electronic structure and chromophores. |

Intermolecular and Intramolecular Interactions Analysis

The behavior of this compound in a condensed phase is governed by a complex interplay of intermolecular and intramolecular interactions.

Intramolecular interactions are non-covalent interactions within the same molecule. As mentioned earlier, intramolecular hydrogen bonding between the carboxylic acid and the ether oxygen is a possibility that can stabilize specific conformations. rsc.orgnih.gov Steric hindrance between the bulky phenyl and cyclopentylmethoxy groups also plays a crucial role in determining the preferred molecular geometry.

Intermolecular interactions are forces between different molecules. In the solid state, these interactions dictate the crystal packing. For carboxylic acids, hydrogen bonding is a dominant intermolecular force, often leading to the formation of dimers where the carboxylic acid groups of two molecules are linked in a cyclic motif. tandfonline.comiucr.orgmdpi.com The phenyl rings can also engage in π-π stacking interactions, further stabilizing the crystal lattice. In solution, the molecule will interact with solvent molecules through dipole-dipole interactions, hydrogen bonding, and van der Waals forces. The nature and strength of these interactions depend on the properties of both the solute and the solvent. mdpi.com

Computational methods can be used to model and quantify these interactions, providing insights into the supramolecular chemistry of this compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and molecular structure. arabjchem.org

The process involves:

Data Collection: Gathering a dataset of compounds with known biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Using statistical methods, such as multiple linear regression or partial least squares, to establish a mathematical relationship between the descriptors and the biological activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

Such a model could then be used to predict the bioactivity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts towards more potent compounds.

In recent years, machine learning algorithms have become increasingly popular for developing QSAR models, often outperforming traditional statistical methods, especially for large and complex datasets. nih.govtandfonline.comnih.gov Algorithms such as Random Forest, Support Vector Machines, and Artificial Neural Networks can capture non-linear relationships between molecular descriptors and biological activity. frontiersin.org

For a class of compounds including this compound, a machine learning-based QSAR model could be developed by training the algorithm on a large dataset of related molecules with their corresponding bioactivities. These models can handle a vast number of molecular descriptors and are adept at identifying complex patterns that are not apparent with simpler methods. The resulting models can be used for virtual screening of large compound libraries to identify potential drug candidates. stanford.edu

Table 3: Comparison of QSAR Methodologies

| Methodology | Description | Advantages |

| Traditional QSAR | Utilizes statistical methods like multiple linear regression to build predictive models. | Interpretable models, well-established methodology. |

| Machine Learning QSAR | Employs algorithms like Random Forest and Neural Networks to learn complex patterns from data. | Can model non-linear relationships, often higher predictive accuracy for large datasets. |

Molecular Dynamics Simulations for Conformational Flexibility Studies

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the time-dependent behavior of molecules. mdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can be used to explore its conformational flexibility in detail. acs.org By simulating the molecule in a solvent box (e.g., water), one can observe the transitions between different conformations and understand the influence of the solvent on its dynamic behavior. researchgate.net

MD simulations can provide insights into:

The stability of different conformers over time.

The dynamics of the cyclopentyl ring puckering.

The formation and breaking of intramolecular hydrogen bonds.

The solvation structure around the molecule.

These simulations offer a dynamic perspective that complements the static picture provided by molecular modeling and quantum chemical calculations, giving a more complete understanding of the molecule's behavior in a realistic environment.

In Vitro Biological Activity Profiling and Mechanistic Studies of 2 Cyclopentylmethoxy 2 Phenylacetic Acid and Its Derivatives

Enzyme Inhibition Profiling and Mechanistic Elucidation

This section explores the inhibitory effects of 2-(Cyclopentylmethoxy)-2-phenylacetic acid and its derivatives on various key enzyme systems.

Cytochrome P450 enzymes are a critical family of enzymes involved in the metabolism of a vast array of xenobiotics, including many therapeutic drugs. nih.gov Inhibition of CYP isoforms can lead to significant drug-drug interactions. nih.gov In vitro assays using human liver microsomes and a cocktail of probe substrates for various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are standard methods to assess the inhibitory potential of a compound. researchgate.net

Following a comprehensive review of scientific literature, no specific studies detailing the in vitro inhibitory effects of this compound on cytochrome P450 enzymes were identified. Therefore, data regarding its IC50 values, mechanism of inhibition (competitive, non-competitive, or mechanism-based), and selectivity towards specific CYP isoforms are not available.

Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are phase II metabolizing enzymes that play a crucial role in the conjugation and subsequent elimination of numerous drugs and endogenous compounds. nih.govyoutube.com Assessing a compound's potential to inhibit UGT isoforms, such as UGT1A1, UGT1A4, or UGT2B7, is important for predicting potential metabolic drug-drug interactions. xenotech.comnih.gov

A thorough search of published research revealed no available data from in vitro studies on the inhibitory activity of this compound against UGT enzymes. Consequently, information on its IC50 values and the specific UGT isoforms it may affect is currently not documented in the scientific literature.

The inhibition of digestive enzymes such as α-amylase and pancreatic lipase (B570770) is a therapeutic strategy for managing conditions like type 2 diabetes and obesity. mdpi.commdpi.comnih.gov α-Amylase is responsible for the breakdown of complex carbohydrates, while pancreatic lipase is key to the digestion of dietary fats. mdpi.comnih.gov In vitro assays are commonly used to screen for potential inhibitors of these enzymes. nih.gov

No research findings detailing the in vitro inhibitory effects of this compound on α-amylase or pancreatic lipase were found in the public domain. As such, there is no available data on its potency (IC50 values) or mechanism of action against these digestive enzymes.

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize monoamine neurotransmitters and are targets for drugs used in treating depression and neurodegenerative diseases. mdpi.commdpi.com Cholinesterases, primarily acetylcholinesterase (AChE), are targeted for the symptomatic treatment of Alzheimer's disease. nih.govmdpi.com

Despite a comprehensive literature search, no studies were identified that investigated the in vitro inhibitory potential of this compound on either monoamine oxidase or cholinesterase enzymes. Therefore, its activity and selectivity profile against these enzymes remain uncharacterized.

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). academicjournals.orgnih.gov These enzymes are involved in the synthesis of prostaglandins, which mediate inflammation, pain, and fever. mdpi.com In vitro assays are fundamental for determining the inhibitory potency and selectivity of compounds towards COX-1 and COX-2. nih.govresearchgate.net

No published studies were found that report on the in vitro inhibition of cyclooxygenase enzymes by this compound. Data on its ability to inhibit COX-1 or COX-2, and its selectivity index, are not available.

Glutathione (B108866) S-transferases (GSTs) are a family of phase II detoxification enzymes that catalyze the conjugation of glutathione to a wide range of electrophilic compounds, protecting cells from xenobiotics and oxidative stress. mdpi.com Inhibition of GSTs can have implications for drug metabolism and toxicity. nih.govresearchgate.net

A review of the scientific literature yielded no studies on the in vitro inhibitory effects of this compound on glutathione transferases. Information regarding its potential to inhibit GST isoforms and the mechanism of such inhibition is currently unavailable.

Investigation of Receptor Antagonism and Agonism (e.g., CRTH2, DP)

Research into the receptor activity of phenylacetic acid derivatives has identified them as significant modulators of prostanoid receptors, particularly the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) and the prostaglandin (B15479496) D2 receptor (DP). These receptors are key players in inflammatory and allergic responses.

Compounds structurally similar to this compound, specifically those with a 2-cycloalkyl phenoxyacetic acid scaffold, have been identified as novel CRTH2 receptor antagonists through high-throughput screening. nih.gov The optimization of phenylacetic acid derivatives has led to the development of potent and selective antagonists for either CRTH2 or DP receptors, as well as dual antagonists for both. nih.gov Minor structural modifications to the phenylacetic acid backbone can significantly alter the selectivity and potency of these compounds, allowing for the fine-tuning of their receptor antagonism profiles. nih.gov

The CRTH2 receptor, a G-protein coupled receptor, is activated by prostaglandin D2 (PGD2), a major product of mast cells released during allergic inflammation. dovepress.com Activation of CRTH2 leads to the recruitment and activation of inflammatory cells such as T-helper 2 (Th2) cells, eosinophils, and basophils. dovepress.com By acting as antagonists at this receptor, this compound and its derivatives can inhibit these PGD2-mediated inflammatory processes. This antagonism blocks the downstream signaling pathways, including increases in intracellular calcium and activation of signaling molecules like phospholipase C and p38 mitogen-activated kinase. dovepress.com

The DP receptor is another receptor for PGD2, and its antagonism can also contribute to anti-inflammatory effects. The ability to develop selective antagonists for CRTH2 or DP, or dual antagonists, from the phenylacetic acid scaffold highlights the therapeutic potential of this class of compounds in managing allergic diseases like asthma. nih.gov The functional activity of these antagonists has been confirmed in assays such as the inhibition of human eosinophil shape change, a key response in the allergic cascade. researchgate.net

Mechanistic Studies of Antimicrobial Activity against Pathogens

The antimicrobial properties of phenylacetic acid (PAA), the core structure of this compound, have been investigated against various pathogens. The mechanism of action is multifaceted, primarily involving the disruption of cell membrane integrity and the interference with essential cellular processes. researchgate.netnih.gov

Studies on the antibacterial mechanism of PAA against pathogens like Agrobacterium tumefaciens have revealed that the compound induces significant damage to the bacterial cell membrane. researchgate.netnih.gov This is evidenced by an increase in relative conductivity and the leakage of intracellular components such as nucleic acids, proteins, and soluble sugars. researchgate.net Electron microscopy has further confirmed morphological damage to the bacterial cells following treatment with PAA. researchgate.net

Beyond direct membrane damage, PAA also exerts its antimicrobial effects by inhibiting key metabolic pathways. It has been shown to decrease the activity of malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH), two critical enzymes in the tricarboxylic acid (TCA) cycle. nih.gov This disruption of the TCA cycle impairs cellular energy metabolism. Furthermore, PAA treatment leads to an increase in reactive oxygen species (ROS), which can cause oxidative damage to cellular components. researchgate.net

In Vitro Antiproliferative and Antitumor Activity Assessments

Phenylacetic acid (PAA) and its derivatives have demonstrated significant antiproliferative and antitumor activities in various in vitro studies. Phenylacetate itself has been shown to have antiproliferative and differentiating effects on a range of human cancer cell lines, including those of glioblastomas, leukemias, prostate carcinomas, and breast carcinomas. nih.gov

Derivatives of phenylacetic acid, particularly phenylacetamide and phenoxyacetamide compounds, have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines. nih.govtbzmed.ac.irresearchgate.net These studies consistently show that structural modifications to the PAA scaffold can lead to potent anticancer agents. The antiproliferative activity is often dose-dependent, and these compounds can induce apoptosis (programmed cell death) in cancer cells. tbzmed.ac.ir

For instance, certain phenylacetamide derivatives have shown high efficacy against cancer cells by upregulating the expression of pro-apoptotic proteins like Bax and FasL, while downregulating the anti-apoptotic protein Bcl-2. tbzmed.ac.ir This leads to the activation of the caspase cascade, a key pathway in apoptosis. tbzmed.ac.ir Some derivatives have demonstrated IC50 values in the low micromolar range against cell lines such as MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma). tbzmed.ac.ir

The tables below present a selection of research findings on the in vitro antiproliferative activity of various phenylacetic acid derivatives against different human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 2b | PC3 (Prostate Carcinoma) | 52 |

| Compound 2c | PC3 (Prostate Carcinoma) | 80 |

| Compound 2c | MCF-7 (Breast Cancer) | 100 |

| Imatinib (Reference) | PC3 (Prostate Carcinoma) | 40 |

| Imatinib (Reference) | MCF-7 (Breast Cancer) | 98 |

Data sourced from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as anticancer agents. nih.gov

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3d derivative | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 |

| 3d derivative | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 |

| 3c derivative | MCF-7 (Breast Cancer) | 0.7 ± 0.08 |

| 3d derivative | MCF-7 (Breast Cancer) | 0.7 ± 0.4 |

Data from a study on the cytotoxicity and pro-apoptosis activity of synthetic phenylacetamide derivatives. tbzmed.ac.ir

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound I | HepG2 (Liver Cancer) | 1.43 |

| Compound II | HepG2 (Liver Cancer) | 6.52 |

| 5-FU (Reference) | HepG2 (Liver Cancer) | 5.32 |

Data from a study on the in vitro and in vivo effects of novel phenoxyacetamide derivatives. mdpi.com

Despite a comprehensive search for the chemical compound This compound , no specific information was found regarding its applications in advanced organic synthesis, its role as a pharmaceutical intermediate, or its contribution to agrochemical research.

The scientific literature and chemical databases searched did not yield any results for this particular compound. The search results did, however, provide information on structurally similar compounds, such as 2-Cyclopentyl-2-phenylacetic acid and other derivatives of phenylacetic acid, which are known to have applications in these fields. chemimpex.commdpi.com

Given the strict requirement to focus solely on "this compound," and the absence of any specific data for this compound, it is not possible to provide the requested article with scientifically accurate and verifiable information.

Therefore, the following sections of the requested article cannot be completed:

Applications in Advanced Organic Synthesis and Chemical Development

Contribution to Agrochemical Research and Development

Further research would be required to synthesize and characterize "2-(Cyclopentylmethoxy)-2-phenylacetic acid" to determine its properties and potential applications. Without such foundational research, any discussion of its role in the specified areas would be purely speculative and would not meet the required standards of scientific accuracy.

Future Research Directions and Translational Perspectives

Exploration of Novel and Efficient Synthetic Routes

The advancement of therapeutic applications for 2-(Cyclopentylmethoxy)-2-phenylacetic acid and its analogs is contingent upon the development of efficient and scalable synthetic methodologies. While classical approaches to synthesizing phenylacetic acids, such as the hydrolysis of benzyl (B1604629) cyanide or the Willgerodt-Kindler reaction, provide a foundational framework, future research should focus on innovative routes that offer higher yields, improved stereoselectivity, and greater molecular diversity. orgsyn.orgsciencemadness.org

Key areas for exploration include:

Asymmetric Synthesis: Developing stereoselective methods to control the chiral center at the alpha-carbon of the acetic acid moiety is crucial, as different enantiomers may possess distinct biological activities and metabolic profiles.

Modern Catalysis: The use of phase-transfer catalysts could streamline the synthesis, potentially reducing reaction times and improving yields under milder conditions. sciencemadness.org

Convergent Synthesis: Designing synthetic pathways where the cyclopentylmethoxy and phenylacetic acid fragments are prepared separately and then coupled in a final step could enhance modularity, allowing for the rapid generation of a diverse library of analogs for screening.

| Synthetic Route | Description | Potential Advantages | Areas for Innovation |

|---|---|---|---|

| Modified Willgerodt-Kindler Reaction | Synthesis from a substituted acetophenone (B1666503) precursor via a thiomorpholide intermediate. sciencemadness.org | Good for creating the phenylacetic acid core. | Adapting conditions for the cyclopentylmethoxy substituent; use of phase-transfer catalysts to improve efficiency. sciencemadness.org |

| Asymmetric α-alkoxylation | Direct introduction of the cyclopentylmethoxy group onto a phenylacetic acid precursor using a chiral catalyst. | Excellent stereochemical control. | Identification of novel and highly efficient chiral catalysts. |

| Grignard Carbonation | Reaction of a suitable organomagnesium halide with carbon dioxide to form the carboxylic acid. orgsyn.org | A classic and reliable method for acid formation. | Optimizing the synthesis of the Grignard reagent precursor containing the complete carbon skeleton. |

Advanced Computational Approaches for Rational Design and Predictive Capabilities

Computational chemistry offers powerful tools to accelerate the drug discovery process by enabling the rational design of new derivatives and predicting their biological activities. For this compound, these methods can provide deep insights into its interactions with biological targets and guide the synthesis of more potent and selective compounds.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical correlation between the structural features of a series of derivatives and their biological activity. researchgate.net This can help identify key structural motifs, such as the lipophilicity and the angle between the phenyl rings, that are critical for activity. researchgate.net

Molecular Docking: Docking simulations can predict the binding orientation and affinity of this compound and its analogs within the active site of a target protein. researchgate.net This is invaluable for understanding the mechanism of action and for designing derivatives with improved binding.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the compound interacts with its target over time, revealing key conformational changes and stabilizing interactions that are missed by static docking models. nih.gov

ADME/T Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new derivatives, allowing researchers to prioritize compounds with favorable pharmacokinetic profiles early in the design phase. researchgate.net

| Computational Method | Primary Application | Expected Outcome |

|---|---|---|

| QSAR | Identify correlations between chemical structure and biological activity. researchgate.net | A predictive model to guide the design of new analogs with enhanced potency. |

| Molecular Docking | Predict binding modes and affinities to biological targets. researchgate.net | Insight into the molecular basis of activity and structure-based design of new inhibitors. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex. nih.gov | Understanding of binding stability and identification of key long-range interactions. |

| ADME/T Prediction | Forecast pharmacokinetic and toxicity profiles. researchgate.net | Early-stage filtering of candidates to reduce late-stage attrition. |

Discovery of New Biological Targets and Pathways through High-Throughput Screening (in vitro)

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against a multitude of biological targets. combichemistry.comnih.gov Applying HTS methodologies to libraries based on the this compound scaffold can uncover novel biological activities and mechanisms of action.

Future HTS campaigns should involve:

Biochemical Assays: These assays measure the effect of a compound on the activity of a purified target, such as an enzyme or receptor. nih.gov Techniques like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization are suitable for this purpose. nih.gov

Cell-Based Assays: These assays assess a compound's effect within a more physiologically relevant cellular environment. combichemistry.com This can include reporter gene assays to measure changes in gene expression, viability assays, or high-content screening (HCS) which uses automated microscopy to analyze multiple cellular parameters simultaneously. nih.govnih.gov

Phenotypic Screening: Instead of focusing on a single target, phenotypic screens identify compounds that produce a desired change in cell behavior or morphology. This approach can uncover compounds that work through novel or unexpected pathways.

| Screening Type | Assay Principle | Potential Targets/Pathways |

|---|---|---|

| Biochemical Screening | Measures direct interaction with or modulation of a purified molecular target (e.g., enzyme inhibition). nih.gov | Kinases, proteases, GPCRs, ion channels. |

| Cell-Based Screening | Monitors cellular responses, such as changes in signaling pathways or cell viability. combichemistry.com | Inflammatory pathways, cancer cell proliferation, metabolic regulation. |

| High-Content Screening (HCS) | Utilizes automated imaging to quantify multiple phenotypic changes in cells. nih.gov | Subcellular localization of proteins, cytotoxicity, apoptosis, neurite outgrowth. |

Development of Highly Selective and Potent Derivatives with Tailored Biological Profiles

Building upon the insights gained from synthetic, computational, and screening efforts, the ultimate goal is to develop derivatives of this compound with optimized biological profiles. This involves a systematic exploration of the Structure-Activity Relationship (SAR) to fine-tune the molecule's properties. mdpi.com

Key strategies for derivative development include:

Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) at different positions on the phenyl ring can modulate electronic properties, lipophilicity, and steric interactions with the target, thereby influencing potency and selectivity.

Cyclopentyl Moiety Modification: Altering the cyclopentyl group, for example by changing its size (to cyclobutyl or cyclohexyl) or introducing substituents, can impact binding affinity and pharmacokinetic properties.

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic functional groups (e.g., tetrazole) can improve metabolic stability and cell permeability while maintaining the necessary interactions with the biological target.

A systematic SAR study will be crucial for mapping how these structural modifications translate into functional changes, leading to the identification of lead compounds with highly selective and potent activity tailored for a specific therapeutic purpose. mdpi.com

| Molecular Region | Potential Modification | Desired Outcome |

|---|---|---|

| Phenyl Ring | Introduction of electron-withdrawing or -donating groups. | Enhanced binding affinity, improved selectivity, altered metabolic stability. |

| Cyclopentylmethoxy Group | Varying the cycloalkyl ring size; substitution on the ring. | Optimization of lipophilicity and fit within the target's binding pocket. |

| Acetic Acid Moiety | Esterification or amidation; replacement with bioisosteres like tetrazole. | Improved oral bioavailability, modulation of acidity, enhanced target engagement. |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(cyclopentylmethoxy)-2-phenylacetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Grignard reagent reactions. For example, cyclopentylmethylmagnesium bromide can react with a phenylacetic acid derivative (e.g., methyl 2-bromo-2-phenylacetate) in anhydrous ether under inert conditions. Temperature control (0–5°C) is critical to minimize side reactions like over-addition or hydrolysis. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization requires stoichiometric precision and exclusion of moisture .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : and NMR (in CDCl₃ or DMSO-d₆) resolve the cyclopentylmethoxy group’s proton splitting patterns and phenyl ring substituents.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₁₄H₁₈O₃, MW: 234.29) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases (e.g., acetonitrile/water with 0.1% formic acid) optimize peak resolution .

- X-ray Crystallography : SHELX software refines crystal structures, leveraging high-resolution data to confirm stereochemistry and intermolecular interactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers. Monitor for degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, incubation times). Standardize protocols:

- Dose-Response Curves : Test across concentrations (1 nM–100 µM) in triplicate.

- Control Compounds : Use known inhibitors/agonists (e.g., ibuprofen for anti-inflammatory assays) to validate assay conditions.

- Meta-Analysis : Compare data across studies using tools like Prism® to identify outliers or confounding variables (e.g., solvent effects) .

Q. What strategies mitigate enantiomeric impurities during asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Employ Sharpless epoxidation or Evans auxiliaries to enforce stereocontrol at the α-carbon.

- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra to computational predictions (Gaussian 16) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase (COX-2) or GPCRs. Parameterize force fields (AMBER) for accurate ligand-receptor energy minimization.

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability under physiological conditions.

- QSAR : Corrogate substituent effects (e.g., cyclopentyl vs. cyclohexyl) on bioactivity using MOE® descriptors .

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze the metabolic stability of this compound?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 min.

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific interactions.

- Half-Life Calculation : Apply non-compartmental analysis (WinNonlin®) to derive and intrinsic clearance .

Q. What analytical approaches validate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24 hr. Monitor degradation products via UPLC-PDA.

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C. Identify major degradation pathways (e.g., hydrolysis of the ester moiety) .

Contradiction Resolution

Q. How to address discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.